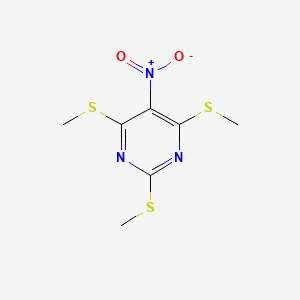

2,4,6-tris(methylthio)-5-nitropyrimidine

Description

Contextual Importance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Synthesis

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern organic and medicinal chemistry. numberanalytics.comslideshare.net Its scaffold is a key structural motif in a multitude of biologically active compounds, both natural and synthetic. nih.govresearchgate.net The significance of pyrimidines stems from their presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—which are fundamental to all life. numberanalytics.com

Beyond their biological roles, pyrimidine derivatives are integral to the pharmaceutical industry, featuring in drugs with a wide spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects. researchgate.netmyuchem.com This adaptability has made pyrimidines a "privileged scaffold" in drug discovery, consistently providing a robust framework for the development of novel therapeutic agents. nih.govrsc.org Furthermore, pyrimidine-based compounds find applications in agrochemicals and materials science, highlighting their broad utility. numberanalytics.comgrowingscience.com

Role of Sulfur and Nitrogen Functionalities in Modulating Heterocyclic Reactivity

The introduction of sulfur and nitrogen-containing functional groups onto a heterocyclic core, such as pyrimidine, dramatically influences its chemical reactivity and physical properties. openmedicinalchemistryjournal.commdpi.com These heteroatoms, with their available lone pairs of electrons and distinct electronegativity compared to carbon, can significantly alter the electron distribution within the aromatic ring. mdpi.com

Sulfur, particularly in the form of a methylthio (-SCH₃) group, can act as a good leaving group in nucleophilic substitution reactions, a common transformation for electron-deficient heterocycles like pyrimidine. The presence of multiple methylthio groups, as in the subject compound, offers multiple sites for such reactions, allowing for the sequential and regioselective introduction of various substituents. nih.govbookpi.org

The nitro group (-NO₂), a powerful electron-withdrawing group, profoundly deactivates the pyrimidine ring towards electrophilic attack and, conversely, activates it towards nucleophilic aromatic substitution. chemicalbook.com Its presence on the 5-position of the pyrimidine ring in 2,4,6-tris(methylthio)-5-nitropyrimidine is expected to make the ring highly electron-deficient. This electronic feature is a key determinant of the compound's reactivity profile.

The interplay between the electron-donating potential of the sulfur atoms (through resonance) and the strong electron-withdrawing nature of the nitro group and the ring nitrogens creates a complex electronic environment. This balance dictates the molecule's reactivity, stability, and potential for further chemical transformations. openmedicinalchemistryjournal.commdpi.com

Rationale for Comprehensive Research into this compound

The specific architecture of this compound makes it a molecule of significant academic and potentially practical interest. The rationale for its in-depth study is multifaceted:

Synthetic Versatility: The compound serves as a highly functionalized building block. The three methylthio groups at the 2, 4, and 6 positions are potential leaving groups, which can be selectively or exhaustively displaced by a variety of nucleophiles. This allows for the synthesis of a diverse library of polysubstituted pyrimidines that would be difficult to access through other synthetic routes.

Modulation of Reactivity: The strong electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the carbon atoms at positions 2, 4, and 6, facilitating nucleophilic aromatic substitution reactions. Studying this compound provides deeper insights into the effects of multiple activating and directing groups on the pyrimidine core.

Potential for Novel Derivatives: The unique combination of functional groups opens avenues for the creation of novel pyrimidine derivatives with potentially interesting biological or material properties. For instance, the introduction of amino, alkoxy, or other functional groups in place of the methylthio moieties could lead to new classes of compounds with applications in medicinal chemistry or materials science.

A hypothetical reaction scheme for the functionalization of this compound is presented below, illustrating its potential as a synthetic intermediate.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Ammonia (NH₃) | 2,4,6-triamino-5-nitropyrimidine | Nucleophilic Aromatic Substitution |

| This compound | Sodium Methoxide (B1231860) (NaOCH₃) | 2,4,6-trimethoxy-5-nitropyrimidine | Nucleophilic Aromatic Substitution |

| This compound | Hydrazine (N₂H₄) | 2,4,6-trihydrazinyl-5-nitropyrimidine | Nucleophilic Aromatic Substitution |

The systematic investigation of the reactivity and synthetic utility of this compound can, therefore, expand the toolbox of synthetic chemists and provide access to novel and complex molecular architectures.

Properties

IUPAC Name |

2,4,6-tris(methylsulfanyl)-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S3/c1-13-5-4(10(11)12)6(14-2)9-7(8-5)15-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBJAQZLYTZRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC(=N1)SC)SC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275933 | |

| Record name | 2,4,6-Tris(methylthio)-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127726-64-1 | |

| Record name | 2,4,6-Tris(methylthio)-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127726-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(methylthio)-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 2,4,6 Tris Methylthio 5 Nitropyrimidine

Retrosynthetic Analysis of the Target Molecular Architecture

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 2,4,6-tris(methylthio)-5-nitropyrimidine, the analysis begins by identifying the most strategic bond disconnections.

The carbon-sulfur bonds of the three methylthio groups are prime candidates for disconnection. This functional group interconversion (FGI) approach suggests that the methylthio groups can be introduced by the nucleophilic substitution of a suitable leaving group, such as a halide. This leads back to a key precursor: 2,4,6-trichloro-5-nitropyrimidine (B1334791). This intermediate is a valuable building block in pyrimidine (B1678525) chemistry.

Further deconstruction of 2,4,6-trichloro-5-nitropyrimidine involves the removal of the nitro group and the chloro substituents. The nitro group can be introduced via an electrophilic nitration reaction on the pyrimidine ring. The pyrimidine ring itself can be conceptually disconnected into components that would form the ring through a cyclization reaction. A common and effective strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a urea (B33335) or thiourea (B124793) derivative. In this case, a substituted malonic acid derivative and thiourea are logical precursors.

This leads to a retrosynthetic pathway that simplifies the target molecule to fundamental starting materials like a malonic acid ester and thiourea, as depicted in the following scheme:

Target Molecule: this compound

Precursor 1: 2,4,6-trichloro-5-nitropyrimidine (via C-S bond formation)

Precursor 2: 2,4,6-trichloropyrimidine (B138864) (via nitration)

Precursor 3: Barbituric acid or a related derivative (via chlorination)

Starting Materials: Diethyl malonate and Urea/Thiourea (via cyclization)

This analysis provides a logical framework for a multi-step synthesis, which is detailed in the following section.

Conventional and Multi-Step Synthetic Approaches

The synthesis commences with readily available and cost-effective starting materials. Diethyl malonate is a classic precursor in pyrimidine synthesis, providing the three-carbon backbone required for the ring system. google.com Another key reagent is thiourea, which supplies the two nitrogen atoms and a sulfur atom for the initial pyrimidine ring formation.

The synthetic sequence is designed to introduce the required functional groups in a controlled manner. The key steps include nitration, cyclization, chlorination, and finally, substitution with the methylthio groups. The conditions for each step must be carefully optimized to maximize yield and minimize side reactions. A patent for a related compound outlines a four-step process involving nitration, cyclization, methylation, and chlorination, which can be adapted for this synthesis. google.com

The step-by-step synthesis is as follows:

Nitration of Diethyl Malonate: Diethyl malonate is first nitrated to introduce the nitro group at the central carbon atom. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield diethyl 2-nitropropanedioate.

Cyclization: The resulting nitromalonate is then reacted with thiourea in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring. This condensation reaction yields 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.

Chlorination: The dihydroxy-mercapto-pyrimidine intermediate is then subjected to chlorination to replace the hydroxyl groups with more reactive chloro groups. A common reagent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine like N,N-dimethylaniline. google.com This step would theoretically produce 2,4,6-trichloro-5-nitropyrimidine. The synthesis of 2,4,6-trichloro-5-nitropyrimidine has been reported through the nitration of 2,4,6-trichloropyrimidine.

Methylthiolation: The final step is the nucleophilic substitution of the three chloro atoms with methylthio groups. This is accomplished by treating 2,4,6-trichloro-5-nitropyrimidine with a source of the methylthiolate nucleophile, such as sodium thiomethoxide (NaSMe). This reaction is typically carried out in a suitable solvent like methanol. The high reactivity of the chloro groups on the electron-deficient pyrimidine ring facilitates this substitution.

The following table summarizes the proposed reaction steps:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Nitration | Diethyl malonate, HNO₃, H₂SO₄ | Diethyl 2-nitropropanedioate |

| 2 | Cyclization | Diethyl 2-nitropropanedioate, Thiourea, NaOEt | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine |

| 3 | Chlorination | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, POCl₃, DMA | 2,4,6-trichloro-5-nitropyrimidine |

| 4 | Methylthiolation | 2,4,6-trichloro-5-nitropyrimidine, NaSMe | This compound |

Emerging and Efficient Synthetic Protocols

A one-pot synthesis for a complex molecule like this compound would be highly desirable. Such a strategy would involve combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot synthesis for this exact compound is not widely reported, the principles of multicomponent reactions for pyrimidine synthesis can be considered. rsc.org

A hypothetical one-pot approach could involve the reaction of a highly functionalized three-carbon component with a urea or thiourea derivative. However, the sequential introduction of three methylthio groups and a nitro group with high regioselectivity in a single pot would be a significant synthetic challenge. The development of such a protocol would likely require careful selection of starting materials, catalysts, and reaction conditions to control the sequence of bond formations. Research into green chemistry principles for pyrimidine synthesis, such as the use of phase transfer catalysts, could pave the way for more efficient one-pot methodologies in the future.

Catalytic Approaches in Pyrimidine Derivatization (e.g., transition metal catalysis for C-C, C-N, C-S bond formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including pyrimidines. While the direct tris-thiolation of a nitropyrimidine ring in a single catalytic step is not commonly reported, the sequential introduction of methylthio groups can be achieved through catalytic C-S bond formation reactions. Palladium and rhodium-based catalysts are particularly effective for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, are extensively used for C-N and C-C bond formation, respectively, on pyrimidine scaffolds. researchgate.netnobelprize.org For C-S bond formation, palladium catalysts can effectively couple thiols with halogenated pyrimidines. nih.gov For instance, the reaction of a dichlorinated or trichlorinated nitropyrimidine with methyl mercaptan or its corresponding salt in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable ligand, can facilitate the step-wise substitution of chloro groups with methylthio groups. The reactivity of the different positions on the pyrimidine ring can be influenced by the electronic effects of the nitro group and the existing substituents.

Rhodium catalysts also show significant promise in C-S bond formation. nih.gov Rhodium complexes can catalyze the reaction of disulfides with various organic substrates, leading to the formation of thioethers. nih.gov This approach could potentially be applied to the synthesis of this compound by reacting a suitable pyrimidine precursor with dimethyl disulfide in the presence of a rhodium catalyst. The mechanism of such reactions often involves the oxidative addition of the disulfide to the rhodium center, followed by reductive elimination to form the C-S bond. nih.gov

| Catalyst System | Coupling Partners | Reaction Type | Relevance to Pyrimidine Derivatization |

| Palladium(0) complexes (e.g., Pd(PPh₃)₄) with a base | Halogenated pyrimidine and a thiol or its salt | C-S Cross-Coupling | Enables sequential introduction of thioether functionalities onto the pyrimidine ring. nih.gov |

| Rhodium complexes | Pyrimidine precursor and a disulfide (e.g., dimethyl disulfide) | Thioetherification | Offers an alternative catalytic route for C-S bond formation. nih.gov |

| Copper catalysts | α,β-Unsaturated ketoximes and activated nitriles | [4+2] Annulation | Useful for the fundamental construction of the 2,4,6-trisubstituted pyrimidine core. acs.org |

Solid-Phase Synthesis Techniques for Libraries and Analogs (e.g., using 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (B48599) as a building block)

Solid-phase synthesis is a powerful technique for the generation of libraries of related compounds, which is highly valuable in drug discovery and materials science. nih.gov The use of a pre-functionalized pyrimidine core, such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, as a building block allows for the systematic introduction of diversity at specific positions.

The general strategy involves anchoring the pyrimidine building block to a solid support, typically a resin, through one of its reactive sites. The remaining reactive sites are then available for reaction with a variety of building blocks in solution. The key advantage of solid-phase synthesis is the ease of purification; unreacted reagents and by-products can be simply washed away, while the desired product remains attached to the resin.

For the synthesis of a library of analogs of this compound, one could envision a strategy starting with the immobilization of a suitable pyrimidine precursor. A more versatile approach would be to utilize a tri-chlorinated pyrimidine, such as 2,4,6-trichloropyrimidine, which allows for sequential and regioselective displacement of the chlorine atoms with different nucleophiles, including various thiols, amines, and alcohols, to generate a diverse library of 2,4,6-trisubstituted pyrimidines. nih.govnih.gov

A potential solid-phase synthetic route using 4,6-dichloro-2-(methylthio)-5-nitropyrimidine could involve the following steps:

Immobilization: The building block could be attached to a resin via a suitable linker, potentially through a reaction involving the nitro group or by displacement of one of the chloro groups with a resin-bound nucleophile.

Diversification: The two remaining chloro groups can be sequentially or simultaneously reacted with a library of different thiols, amines, or other nucleophiles.

Cleavage: The final products are cleaved from the solid support to yield the desired library of 2,4,6-trisubstituted-5-nitropyrimidine analogs.

| Step | Description | Key Considerations |

| Resin Selection | Choice of solid support (e.g., Merrifield, Wang resin) and linker. | Linker should be stable to the reaction conditions and allow for efficient cleavage. |

| Immobilization | Covalent attachment of the pyrimidine scaffold to the resin. | Reaction conditions must be optimized for high loading efficiency. |

| Diversification Reactions | Sequential or parallel reactions with a library of building blocks. | Reactions should be high-yielding and compatible with the solid support. Microwave-assisted synthesis can accelerate this step. acs.org |

| Cleavage | Release of the final compounds from the resin. | Cleavage conditions should not degrade the final product. |

Purification and Isolation of this compound

The purification of the target compound is essential to remove any unreacted starting materials, by-products, and catalysts from the synthesis. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Chromatographic Techniques for Separation and Purity Enhancement

Chromatography is a fundamental technique for the separation and purification of organic compounds. For a moderately polar compound like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Column Chromatography: This is a common and effective method for the initial purification of the crude product. The choice of stationary phase and mobile phase is crucial for achieving good separation.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for compounds of this polarity.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) in the range of 0.2-0.4 for the desired compound. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical purposes or for the purification of small-scale library members, reversed-phase HPLC is the method of choice. researchgate.netnih.gov

Stationary Phase: A non-polar stationary phase, such as C8 or C18 silica gel, is used. researchgate.net

Mobile Phase: A polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is employed. researchgate.netnih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Bulk purification of crude product. rsc.orgbiotech-asia.org |

| Reversed-Phase HPLC | C8 or C18 Silica Gel | Water/Acetonitrile or Water/Methanol (often with an acid modifier like formic acid for MS compatibility) | High-purity separation, analytical purity assessment, and library purification. researchgate.netnih.govsielc.com |

Crystallization and Other Advanced Isolation Methods

Crystallization is a powerful technique for the final purification of a solid compound. A successful crystallization process can yield a product of very high purity and in a crystalline form, which is often desirable for characterization, such as X-ray crystallography.

The selection of an appropriate solvent system is critical for effective crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For a compound like this compound, which is expected to be a solid, various organic solvents should be screened. The presence of sulfur atoms in the molecule may enhance its crystallizability. researchgate.netccspublishing.org.cn

Potential Crystallization Solvents/Techniques:

Single Solvent Crystallization: Solvents such as ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water could be effective. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

Solvent/Anti-Solvent Crystallization: The compound is dissolved in a good solvent, and then an "anti-solvent" (a solvent in which the compound is insoluble) is slowly added until turbidity is observed. The solution is then allowed to stand for crystal formation.

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Reaction Chemistry and Mechanistic Investigations of 2,4,6 Tris Methylthio 5 Nitropyrimidine

Potential Reactivity of the Methylthio Substituents

The three methylthio (-SCH₃) groups attached to the pyrimidine (B1678525) ring at positions 2, 4, and 6 are expected to be key sites of chemical transformation. The reactivity of these thioether moieties can be approached from several angles.

Nucleophilic Substitution Reactions at Sulfur Centers

The methylthio groups on the electron-deficient pyrimidine ring are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The rate and regioselectivity of such substitutions would be influenced by the electronic environment of each position. It is plausible that the methylthio groups at the 4- and 6-positions, being ortho and para to the strongly electron-withdrawing nitro group, would be more activated towards nucleophilic attack than the group at the 2-position. However, without experimental data, the precise conditions and selectivity of these reactions remain speculative.

Oxidative Transformations of Thioether Moieties (e.g., to sulfones)

The sulfur atoms of the methylthio groups are susceptible to oxidation. Treatment with common oxidizing agents could potentially convert the thioethers to the corresponding sulfoxides and subsequently to sulfones. The resulting methylsulfonyl (-SO₂CH₃) groups would be even better leaving groups in SNAr reactions, further enhancing the reactivity of the pyrimidine ring towards nucleophiles. The controlled, stepwise oxidation of the three methylthio groups would, in theory, allow for a range of functionalized pyrimidine derivatives.

Desulfurization Reactions and Related Processes

Desulfurization reactions, which involve the cleavage of the carbon-sulfur bond, could also be a potential transformation for 2,4,6-tris(methylthio)-5-nitropyrimidine. Reagents such as Raney nickel are commonly employed for such processes. Complete desulfurization would lead to 5-nitropyrimidine (B80762), while partial or selective desulfurization, if achievable, could provide a route to various partially methylated pyrimidine derivatives.

Potential Reactivity of the Nitro Group

Reduction Reactions of the Nitro Moiety (e.g., to amino groups)

The nitro group is readily reducible to an amino group (-NH₂). A variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl), could be employed for this transformation. The resulting 5-aminopyrimidine (B1217817) derivative would possess a significantly different electronic profile, with the amino group acting as an electron-donating group, which would, in turn, alter the reactivity of the pyrimidine ring and the remaining methylthio substituents.

Influence of the Nitro Group on Ring Reactivity (e.g., activating effect for nucleophilic aromatic substitution)

As previously mentioned, the strongly electron-withdrawing nature of the nitro group is expected to have a profound activating effect on the pyrimidine ring towards nucleophilic aromatic substitution. By delocalizing the negative charge of the Meisenheimer complex intermediate formed during the substitution, the nitro group facilitates the displacement of leaving groups, in this case, the methylthio groups. This activation is anticipated to be most pronounced at the positions ortho and para to the nitro group (positions 4 and 6).

Reactivity of the Pyrimidine Ring System

The reactivity of the this compound core is dominated by its electron-deficient (π-deficient) character. This is a result of the cumulative electron-withdrawing effects of the two ring nitrogen atoms and, most significantly, the strongly deactivating nitro group at the C5 position. This electronic profile renders the pyrimidine ring highly susceptible to attack by nucleophiles and generally resistant to electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Core

The presence of a nitro group on the pyrimidine ring profoundly activates it towards nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone of pyrimidine chemistry, where a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. In this compound, the methylthio (-SCH₃) groups at positions 2, 4, and 6 are potential leaving groups.

The SNAr mechanism on activated aryl substrates typically follows a two-step addition-elimination process. nih.gov The attack of a nucleophile on the pyrimidine ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of the leaving group restores the aromaticity of the ring. The positions most activated for nucleophilic attack are those ortho and para to the powerful electron-withdrawing nitro group, which are the 4- and 6-positions.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from related structures. For instance, the substitution of chloro groups in 4,6-dichloro-2-methylthio-5-nitropyrimidine demonstrates the lability of substituents at these positions. google.com Similarly, studies on nitropyridines show that they readily react with various nucleophiles. nih.gov It is expected that the methylthio groups at the C4 and C6 positions of this compound would be preferentially displaced by a range of nucleophiles.

Table 1: Predicted SNAr Reactions and Products

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product(s) (Assuming Disubstitution at C4/C6) |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) (NaOCH₃) | 4,6-dimethoxy-2-(methylthio)-5-nitropyrimidine |

| Amine (R₂NH) | Piperidine (B6355638) | 4,6-di(piperidin-1-yl)-2-(methylthio)-5-nitropyrimidine |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 4,6-bis(phenylthio)-2-(methylthio)-5-nitropyrimidine |

Electrophilic Aromatic Substitution (if applicable, noting pyrimidine’s general resistance to electrophilic attack)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. masterorganicchemistry.com The pyrimidine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it resemble a deactivated benzene (B151609) ring. The addition of a potent electron-withdrawing nitro group, as seen in this compound, further deactivates the ring toward electrophilic attack. total-synthesis.com

Reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation require an acid catalyst to generate a strong electrophile capable of reacting with even unactivated aromatic rings like benzene. libretexts.orgmasterorganicchemistry.com For a severely deactivated system such as this compound, these reactions are considered inapplicable under standard conditions. Any attempt to force such a reaction would likely require extremely harsh conditions that would probably lead to the degradation of the molecule rather than the desired substitution.

Ring Transformations and Rearrangement Pathways

Electron-deficient pyrimidines can undergo ring transformation reactions when treated with strong nucleophiles. These reactions involve a nucleophilic attack on the ring, followed by ring-opening and subsequent re-cyclization to form a new heterocyclic or carbocyclic system. semanticscholar.orgwur.nl For example, some nitropyrimidinones have been shown to act as precursors for the synthesis of other substituted pyrimidines by reacting with ketones and ammonia, a process involving the elimination of a portion of the original ring. semanticscholar.org

Detailed Mechanistic Elucidation

Understanding the precise mechanisms of the reactions involving this compound is key to predicting its chemical behavior and harnessing its synthetic potential.

Identification of Reaction Intermediates

The hallmark of the SNAr mechanism is the formation of a discrete reaction intermediate. nih.gov For the reaction of this compound with a nucleophile, this intermediate is a Meisenheimer-type adduct. This anionic σ-complex is formed when the nucleophile adds to one of the carbon atoms of the pyrimidine ring (typically C4 or C6), temporarily breaking the ring's aromaticity.

The negative charge of this intermediate is delocalized across the molecule and is effectively stabilized by the electron-withdrawing nitro group and the ring nitrogen atoms. This stabilization is crucial for the feasibility of the SNAr reaction. These intermediates, while often transient, can sometimes be observed and characterized spectroscopically under specific reaction conditions. researchgate.net The decomposition of this adduct through the expulsion of a leaving group (e.g., a methylthiolate anion) is the second step of the reaction, which restores the aromatic system. nih.gov

Kinetic Studies and Reaction Rate Determination

While no specific kinetic data for this compound has been published, the kinetics of its SNAr reactions can be predicted based on studies of similar systems. The reactions of 2-chloro-5-nitropyridine (B43025) with aniline (B41778) derivatives, for instance, were found to follow second-order kinetics, being first-order in each reactant. researchgate.net Kinetic investigations into the reactions of methylthiopurines with methoxide ions have also been conducted, allowing for the calculation of Arrhenius parameters. rsc.org

A kinetic study on the reaction of this compound with a nucleophile, such as piperidine, would likely involve monitoring the disappearance of the reactant or the appearance of the product over time using UV-Vis spectroscopy. The rate of reaction would be expected to depend on the concentration of both the pyrimidine substrate and the nucleophile.

The rate law would likely be expressed as: Rate = k[Pyrimidine][Nucleophile]

Where k is the second-order rate constant. By conducting experiments at various temperatures, the activation parameters for the reaction, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, could be determined using the Arrhenius or Eyring equations. nih.gov

Table 2: Hypothetical Kinetic Data for the Reaction with Piperidine This table illustrates the type of data that would be generated from a kinetic study to determine the reaction order and rate constant.

| Experiment | [Pyrimidine] (M) | [Piperidine] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.02 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.01 | 0.2 | 3.0 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of the pyrimidine doubles the rate, and doubling the concentration of piperidine also doubles the rate, confirming a second-order reaction. The rate constant (k) could then be calculated.

Investigation of Acid/Base Catalysis in Reactions of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the acid or base catalysis of reactions involving This compound . While the general principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyrimidine rings are well-established, dedicated mechanistic studies involving acid or base catalysis for this particular compound have not been reported.

The structure of This compound , with three methylthio substituents and a potent electron-withdrawing nitro group, renders the pyrimidine ring highly susceptible to nucleophilic attack. In principle, the reaction rates and pathways of nucleophilic substitution on this substrate could be influenced by the presence of acids or bases.

Potential for Acid Catalysis: An acidic catalyst could protonate one of the nitrogen atoms in the pyrimidine ring. This would further enhance the ring's electrophilicity, making it more susceptible to attack by even weak nucleophiles.

Potential for Base Catalysis: A basic catalyst could deprotonate a nucleophile, thereby increasing its nucleophilicity and accelerating the rate of substitution. Additionally, in reactions where a methylthio group acts as a leaving group, a base could potentially facilitate its departure.

However, without experimental or computational data from studies on This compound , any discussion of specific catalytic cycles, kinetic data, or detailed mechanistic pathways would be entirely speculative.

For context, studies on other substituted pyrimidines have shown varied effects of acid and base catalysis. For instance, in the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, a related compound, N,N-dimethylaniline is used as a basic catalyst during the chlorination step. google.com Conversely, kinetic studies of nucleophilic substitution on 2-chloropyrimidine (B141910) have indicated an absence of base catalysis in those specific reaction systems. zenodo.org These examples underscore that the role of a catalyst is highly dependent on the specific reactants and reaction conditions.

Due to the lack of direct research, no detailed research findings or data tables on the investigation of acid/base catalysis in the reactions of This compound can be provided at this time.

Advanced Spectroscopic and Structural Characterization of 2,4,6 Tris Methylthio 5 Nitropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Elucidation

The ¹H NMR spectrum of a compound like 2,4,6-tris(methylthio)-5-nitropyrimidine would be expected to show distinct signals for the methyl (–SCH₃) protons. Given the symmetrical nature of the methylthio groups at the 2 and 6 positions of the pyrimidine (B1678525) ring, these protons would likely be chemically equivalent, resulting in a single, integrated signal. The methylthio group at the 4-position, being in a different chemical environment, would produce a separate signal. The expected chemical shifts (δ) for these protons would typically fall in the range of 2.5–3.0 ppm.

In the ¹³C NMR spectrum, distinct signals would be anticipated for each carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at different frequencies due to the varied electronic effects of the methylthio and nitro substituents. The carbons bonded to the sulfur atoms (C2, C4, C6) would exhibit characteristic shifts, as would the carbon bearing the nitro group (C5). The methyl carbons of the three methylthio groups would also produce signals, likely in the range of 10–20 ppm.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2,6-SCH₃ | ~2.5 - 3.0 (singlet, 6H) | ~12 - 18 |

| 4-SCH₃ | ~2.5 - 3.0 (singlet, 3H) | ~12 - 18 |

| C2, C6 | - | ~160 - 175 |

| C4 | - | ~160 - 175 |

| C5 | - | ~130 - 150 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would not be particularly informative for this compound in terms of the pyrimidine core and its substituents, as there are no vicinal protons to show correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would establish direct, one-bond correlations between the protons of the methyl groups and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing longer-range (2-3 bond) connectivity. HMBC would be crucial in confirming the structure by showing correlations between the methyl protons and the carbon atoms of the pyrimidine ring. For instance, the protons of the 2- and 6-methylthio groups would be expected to show correlations to the C2 and C6 carbons, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. NOESY could provide insights into the preferred conformation of the methylthio groups relative to the pyrimidine ring.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies can provide valuable information about dynamic processes such as conformational changes. For this compound, VT-NMR could be employed to investigate the rotational barriers of the methylthio groups around the C–S bonds. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce into averaged signals as the temperature is increased.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₇H₉N₃O₂S₃.

| Formula | Calculated Monoisotopic Mass |

|---|---|

| C₇H₉N₃O₂S₃ | 279.9857 |

Analysis of Fragmentation Patterns for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion is subjected to fragmentation, producing a unique pattern of fragment ions. The analysis of these fragments provides a fingerprint of the molecule and confirms its structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methylthio compounds, leading to a prominent peak at M-15.

Loss of a nitro group (•NO₂): Cleavage of the C–N bond could result in a fragment corresponding to the loss of the nitro group (M-46).

Loss of a thiomethyl radical (•SCH₃): Fragmentation of the C–S bond would lead to a peak at M-47.

Cleavage of the pyrimidine ring: The heterocyclic ring itself can undergo fragmentation, leading to a series of smaller, characteristic ions.

The relative abundance of these fragment ions would provide further evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman

A detailed analysis of the vibrational modes of this compound is contingent on experimental IR and Raman spectra, which are currently unavailable.

Characteristic Absorption Bands for Functional Groups (e.g., C=O, NH2, NO2, S-CH2)

Without experimental spectra, a definitive table of characteristic absorption bands cannot be compiled. Hypothetically, the spectrum would be expected to show characteristic bands for the nitro group (NO₂), the methylthio groups (S-CH₃), and the pyrimidine ring vibrations. For instance, asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The S-CH₃ group would exhibit C-H stretching and bending vibrations, as well as C-S stretching modes, which typically appear in the 800-600 cm⁻¹ range.

Comparative Analysis with Theoretically Predicted Spectra

A comparative analysis requires both experimental data and computational results. Quantum chemical calculations, such as those using Density Functional Theory (DFT), could predict the vibrational frequencies. These theoretical predictions would then be compared against experimental findings to assign the observed spectral bands to specific molecular vibrations. This comparison is a standard procedure for the detailed vibrational analysis of novel compounds. However, in the absence of the foundational experimental data, this comparative analysis cannot be performed.

X-ray Crystallography

The precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions in the solid state is determined through X-ray crystallography. No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

To understand the solid-state molecular geometry, a single crystal of the compound suitable for X-ray diffraction would need to be synthesized and analyzed. This analysis would reveal critical information such as the crystal system, space group, and the exact conformation of the molecule in the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic data provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This information would allow for a detailed discussion of the geometry of the pyrimidine ring, the planarity of the nitro group relative to the ring, and the orientation of the three methylthio substituents. Without a crystal structure, these geometric parameters remain unknown.

Investigation of Supramolecular Interactions and Crystal Packing (e.g., hydrogen bonding, π-π stacking)

The study of crystal packing reveals how individual molecules interact and arrange themselves in the solid state. This includes the identification of non-covalent interactions such as hydrogen bonds, π-π stacking, or other van der Waals forces that stabilize the crystal structure. An analysis of these supramolecular interactions is fundamental to crystal engineering but is impossible without the prerequisite crystallographic data.

Theoretical and Computational Studies of 2,4,6 Tris Methylthio 5 Nitropyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools used to predict the electronic structure and properties of molecules from first principles. nih.gov These methods would be essential for understanding the intrinsic characteristics of 2,4,6-tris(methylthio)-5-nitropyrimidine.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties. cuny.edu For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. mdpi.commaterialsciencejournal.org

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. These methods, such as Hartree-Fock (HF) or more advanced post-HF methods, could be used to perform a detailed geometry optimization of this compound. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. Energy calculations from these methods would offer a highly accurate determination of the molecule's ground state energy and stability.

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO: Represents the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. materialsciencejournal.org For this compound, FMO analysis would pinpoint the electron-donating and electron-accepting capabilities and predict its behavior in chemical reactions.

Below is a hypothetical data table illustrating the kind of information FMO analysis would provide.

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is generated by mapping the electrostatic potential onto the electron density surface. Different colors on the map indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating likely sites for electrophilic attack. rsc.org

Blue: Regions of most positive electrostatic potential, electron-poor, indicating likely sites for nucleophilic attack. nih.gov

Green: Regions of neutral or zero potential.

For this compound, an MEP map would be invaluable for identifying the nucleophilic and electrophilic centers. It would likely show negative potential around the oxygen atoms of the nitro group and potentially the nitrogen atoms of the pyrimidine (B1678525) ring, while positive potential might be located on the hydrogen atoms of the methyl groups.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. wisc.edu This method is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects. wisc.edu

A hypothetical NBO analysis might reveal interactions such as electron donation from the lone pairs of the sulfur atoms to the antibonding orbitals of the pyrimidine ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum calculations provide insight into static electronic properties, MD simulations reveal the dynamic behavior of a compound, such as conformational changes and its interactions with a solvent or a biological receptor.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. This would allow researchers to observe how the molecule behaves in a solution, how its flexible methylthio groups rotate, and how it might interact with other molecules, providing insights that are complementary to the static picture from quantum chemical calculations.

Conformational Analysis and Molecular Flexibility

Computational conformational searches, often utilizing molecular mechanics or semi-empirical methods, systematically explore the potential energy surface of the molecule by rotating the single bonds, particularly the C-S bonds of the methylthio groups and the C-N bond of the nitro group. The resulting low-energy conformers are then typically subjected to higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), for more accurate energy determination and geometry optimization.

The flexibility of the molecule is largely dictated by the rotational barriers of the methylthio groups. The orientation of these groups can influence the electronic environment of the pyrimidine ring and steric interactions within the molecule.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-S-C-H) (°) | Dihedral Angle (C4-S-C-H) (°) | Dihedral Angle (C6-S-C-H) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 0 | 2.5 |

| 2 | 0 | 180 | 0 | 1.2 |

| 3 | 180 | 180 | 180 | 0.0 (most stable) |

| 4 | 0 | 0 | 180 | 1.8 |

Note: This data is illustrative and represents the kind of output expected from a conformational analysis. The dihedral angles refer to the orientation of one of the C-H bonds in the methyl group relative to the pyrimidine ring.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with neighboring molecules or solvent molecules. Computational methods can model these interactions to predict the compound's behavior in different environments.

Intermolecular interactions in the solid state can be analyzed by studying the crystal packing. These interactions often include van der Waals forces and potentially weaker C-H···O or C-H···N hydrogen bonds involving the nitro and pyrimidine groups. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. nih.gov

Solvent effects are critical for understanding the compound's properties in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk effect of a solvent on the molecular structure and properties. Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific interactions like hydrogen bonding, albeit at a higher computational cost. The choice of solvent can influence the conformational equilibrium and the electronic structure of the molecule. nih.gov

Prediction of Spectroscopic Properties

Computational spectroscopy is a vital tool for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum mechanical approach for predicting NMR chemical shifts. researchgate.net This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations performed on the optimized geometries of the most stable conformers can predict the ¹H and ¹³C chemical shifts. By comparing these predicted shifts with experimental data, it is possible to confirm the molecular structure and gain insights into the electronic environment of the different nuclei. The accuracy of the prediction depends on the level of theory and basis set used in the calculations.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (GIAO) | Experimental Chemical Shift |

| C2 | 170.5 | 169.8 |

| C4 | 172.1 | 171.5 |

| C5 | 115.3 | 114.9 |

| C6 | 172.1 | 171.5 |

| S-CH₃ (at C2) | 14.8 | 14.5 |

| S-CH₃ (at C4) | 15.2 | 14.9 |

| S-CH₃ (at C6) | 15.2 | 14.9 |

Note: This data is for illustrative purposes. The predicted values would be obtained from GIAO calculations, and the experimental values would be determined from NMR spectroscopy.

Simulation of IR and Raman Spectra

The vibrational frequencies of this compound can be computed using DFT methods. These calculations provide the normal modes of vibration and their corresponding frequencies and intensities, which can be used to simulate the infrared (IR) and Raman spectra.

The simulated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions. For example, characteristic frequencies for the C=N and C=C stretching vibrations of the pyrimidine ring, the symmetric and asymmetric stretches of the NO₂ group, and the C-S stretching and CH₃ rocking modes of the methylthio groups can be identified. Scaling factors are often applied to the computed frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Reaction Pathway and Mechanism Prediction

Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms.

Applications of 2,4,6 Tris Methylthio 5 Nitropyrimidine in Advanced Organic Synthesis

Strategic Precursor for Complex Pyrimidine (B1678525) Derivatives

The structure of 2,4,6-tris(methylthio)-5-nitropyrimidine is primed for synthetic elaboration. The three methylthio groups act as versatile leaving groups, while the nitro group at the C5 position significantly activates the ring towards nucleophilic attack, particularly at the C4 and C6 positions. This electronic feature, combined with the potential for the nitro group itself to be chemically modified, establishes the compound as a powerful starting material for diverse pyrimidine-based scaffolds.

Synthesis of Highly Substituted Pyrimidine Scaffolds

The primary utility of this compound lies in its capacity to generate polysubstituted pyrimidines through sequential and regioselective reactions. The methylthio groups can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The strong electron-withdrawing nature of the C5-nitro group enhances the electrophilicity of the pyrimidine ring, facilitating these substitutions. nih.gov

By carefully controlling reaction conditions and the stoichiometry of the nucleophile, chemists can achieve selective mono-, di-, or tri-substitution, leading to a diverse library of pyrimidine derivatives from a single starting material. For instance, similar transformations on 4,6-dichloro-2-methylthio-5-nitropyrimidine, a related precursor, demonstrate the feasibility of sequential chloride displacement by amines to build highly decorated pyrimidine systems. researchgate.netgoogle.com This step-wise functionalization is a cornerstone of modern synthetic strategies for creating complex molecules. organic-chemistry.orgnih.gov

Access to Diverse Functionalized Heterocycles

Beyond simple substitution, this compound is a gateway to more complex, fused heterocyclic systems. researchgate.netlongdom.org The initial substitution products can be designed to undergo subsequent intramolecular cyclization reactions. A key transformation in this regard is the reduction of the C5-nitro group to an amino group. This newly formed amine can then react with an adjacent functional group, introduced via substitution at the C4 or C6 position, to form a new ring fused to the pyrimidine core.

This strategy provides access to a variety of biologically relevant heterocyclic families, such as:

Pyrazolopyrimidines

Purines researchgate.net

Pyrido[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines

For example, a general method for synthesizing tetrasubstituted purines relies on the sequential substitution of chloro groups on a 5-nitropyrimidine (B80762) core, followed by nitro group reduction and acid-catalyzed cyclization. researchgate.net This highlights the role of the 5-nitro-substituted pyrimidine framework as a critical intermediate for building elaborate fused heterocycles. organic-chemistry.orgnih.govnih.govyoutube.com

Role as a Synthetic Reagent or Key Intermediate

The unique electronic and structural features of this compound position it as a key intermediate whose reactivity can be harnessed for specific synthetic transformations and the development of novel chemical methodologies.

Utilization in Specific Reaction Types (e.g., nucleophilic displacement reactions, cross-coupling strategies)

The reactivity of this compound is dominated by two main classes of reactions: nucleophilic displacement and cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the methylthio groups serve as effective leaving groups in SNAr reactions. youtube.com The C5-nitro group provides strong activation for this process. nih.govnih.gov This allows for the facile introduction of a wide variety of substituents by reacting the compound with different nucleophiles. The relative reactivity of the positions (C4/C6 vs. C2) can often be controlled to achieve regioselectivity. rsc.org

Cross-Coupling Strategies: The carbon-sulfur bonds of the methylthio groups are valuable handles for transition metal-catalyzed cross-coupling reactions. A notable example is the Liebeskind–Srogl cross-coupling, which uses a palladium catalyst to couple thioethers with boronic acids, enabling the formation of carbon-carbon bonds. nih.gov This reaction allows for the introduction of aryl and heteroaryl groups at the 2, 4, and 6-positions, significantly expanding the structural diversity of the resulting products. Other C-C coupling methods like the Suzuki reaction are also widely used to functionalize similar chloro- and methylthio-substituted pyrimidines. tandfonline.comnih.govresearchgate.net

| Functional Group | Position | Potential Transformation | Example Reagent/Catalyst |

|---|---|---|---|

| Methylthio (-SMe) | C2, C4, C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines (R2NH), Alkoxides (RO-), Thiolates (RS-) |

| Methylthio (-SMe) | C2, C4, C6 | Liebeskind–Srogl Cross-Coupling | Ar-B(OH)2, Pd(PPh3)4, Cu(I) |

| Methylthio (-SMe) | C2, C4, C6 | Suzuki Cross-Coupling | Ar-B(OH)2, Pd Catalyst |

| Nitro (-NO2) | C5 | Reduction | CrCl2, H2/Pd, SnCl2 |

Development of New Synthetic Methodologies Based on its Unique Reactivity Profile

The multifunctionality of this compound makes it an ideal platform for developing new synthetic methods. Its unique reactivity profile, characterized by three potentially differentiable leaving groups and a reducible activating group, allows for the design of innovative and efficient synthetic routes.

Methodologies based on this compound could include:

Orthogonal Substitution: Developing conditions that exploit the subtle differences in reactivity between the C2 and C4/C6 methylthio groups to achieve selective, stepwise functionalization with different nucleophiles.

Tandem Reaction Sequences: Designing one-pot procedures that combine an initial SNAr or cross-coupling reaction with a subsequent reduction of the nitro group and intramolecular cyclization, providing rapid access to complex fused heterocycles. researchgate.net

Late-Stage Functionalization: Using the compound as a core structure that can be modified late in a synthetic sequence to create analogues of a target molecule, a strategy often employed in medicinal chemistry. rsc.org

The ability to perform regiocontrolled and sequential functionalization on a single, readily accessible intermediate is a powerful tool in modern organic synthesis. researchgate.netnih.gov

| Target Heterocycle | Key Precursor | Key Transformation |

|---|---|---|

| Substituted Purines | 4,6-Diamino-5-nitropyrimidine | Nitro reduction followed by orthoester cyclization researchgate.net |

| Pyrido[2,3-d]pyrimidines | 4-Amino-5-cyanopyrimidine | Condensation with a 1,3-dicarbonyl compound |

| Thieno[2,3-d]pyrimidines | 4-Amino-5-cyanopyrimidine | Gewald reaction with a ketone and sulfur |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole | Condensation with a β-keto ester organic-chemistry.org |

Advanced Materials Synthesis (Purely Chemical Context)

While primarily explored in the context of organic synthesis for pharmaceuticals, the structural features of this compound and its derivatives suggest potential applications in materials science. The pyrimidine core is a nitrogen-rich heterocycle, and the introduction of sulfur atoms and the potential for creating extended π-conjugated systems through cross-coupling reactions are features often sought in functional materials. researchgate.net

Possible applications in a purely chemical context include:

Ligands for Coordination Polymers: The nitrogen atoms of the pyrimidine ring, along with other heteroatoms introduced through substitution, can act as coordination sites for metal ions, forming metal-organic frameworks (MOFs) or coordination polymers.

Precursors for Functional Dyes: The combination of an electron-withdrawing nitro group and the ability to attach various aryl groups through cross-coupling could lead to molecules with interesting chromophoric properties.

Energetic Materials: Nitro-substituted nitrogen heterocycles are a well-established class of energetic materials. nih.govmdpi.comnih.gov The high nitrogen content and the presence of the nitro group in the title compound and its derivatives could be of interest in this field, although this would require extensive investigation into their stability and energetic performance.

Precursors for Optoelectronic Materials

While direct experimental studies on the optoelectronic properties of this compound are not extensively documented, an analysis of its molecular architecture allows for scientifically grounded postulations about its potential in this field. The promise of this compound lies in the synergistic interplay of its constituent chemical moieties.

The central pyrimidine ring is inherently electron-deficient, a characteristic that is highly sought after for the development of n-type organic semiconductors. This electron deficiency is significantly amplified by the presence of a strongly electron-withdrawing nitro (-NO₂) group at the 5-position. This functionalization lowers the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which is a critical parameter for facilitating electron injection and transport in electronic devices.

Table 1: Structural Features and Their Potential Optoelectronic Implications

| Molecular Component | Chemical Property | Potential Application in Optoelectronics |

| Pyrimidine Core | Electron-deficient (π-deficient) aromatic ring | Base scaffold for n-type organic semiconductors. |

| 5-Nitro Group (-NO₂) | Strong electron-withdrawing group | Enhances electron-deficient nature, lowers LUMO energy for efficient electron injection/transport. |

| 2,4,6-tris(methylthio) Groups (-SMe) | Electron-donating potential, presence of sulfur atoms | Modulates HOMO-LUMO gap, can enhance intermolecular interactions (S-S contacts) for improved solid-state packing and charge mobility. |

Given these features, this compound could serve as a valuable building block. Through chemical modification, it could be incorporated into larger π-conjugated systems, such as polymers or dendrimers, to create materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Scaffold for Supramolecular Chemistry Components

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. The structure of this compound is rich in sites that can participate in these specific interactions, making it an excellent candidate for use in crystal engineering and the construction of non-biological host-guest systems.

Crystal Engineering: The goal of crystal engineering is to design and control the assembly of molecules in the solid state to form crystalline architectures with desired properties. nih.govrsc.org The predictability of crystal packing is dependent on the hierarchy and directionality of intermolecular interactions. mdpi.com this compound offers a variety of interaction sites:

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with neighboring molecules, contributing to the stabilization of the crystal structure.

Chalcogen and Other Weak Interactions: The sulfur atoms of the methylthio groups can participate in a range of non-covalent interactions, including chalcogen bonding (S···N, S···O), lone pair-π, and C-H···S interactions. nih.gov These weaker, yet significant, forces provide additional control over the supramolecular assembly, allowing for the construction of complex and predictable solid-state structures. nih.gov

The interplay of these varied interactions makes the molecule a versatile tecton, or building block, for designing crystalline materials with specific topologies and potential functions. hhu.de

Non-biological Host-Guest Systems: Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules. While this compound is not a macrocyclic host itself, its rigid and highly functionalized core makes it an ideal scaffold from which to build one. For instance, the methylthio groups could be chemically modified and extended to create a cavity or pocket. The distinct electronic nature of the scaffold—an electron-poor aromatic surface due to the nitro-pyrimidine core—could be exploited to selectively bind electron-rich guest molecules through favorable electrostatic and charge-transfer interactions. nih.gov

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Functional Group | Potential Interaction Type | Role in Supramolecular Chemistry |

| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Formation of directional intermolecular networks. |

| Nitro Group Oxygens | Strong Hydrogen Bond Acceptor | Key interaction site for guiding crystal packing. |

| Aromatic Ring | π-π Stacking | Stabilization of layered or stacked crystal structures. |

| Methylthio Sulfurs | Chalcogen Bonding, C-H···S contacts, Lone pair-π | Fine-tunes molecular assembly, provides additional directional control. |

By leveraging these principles, chemists can potentially use this compound to engineer novel solid-state materials and design molecular containers for applications in sensing, catalysis, or separation.

Synthesis and Reactivity of Structural Analogs and Derivatives of 2,4,6 Tris Methylthio 5 Nitropyrimidine

Systematic Synthesis of Structural Analogs

The generation of analogs of 2,4,6-tris(methylthio)-5-nitropyrimidine is a methodical process targeting its primary functional groups. Synthetic strategies focus on varying the thioether substituents, modifying the influential nitro group, and altering the foundational pyrimidine (B1678525) ring.

Variation of Thioether Substituents (e.g., other alkylthio groups)

The methylthio groups at the 2, 4, and 6 positions of the pyrimidine ring are common targets for structural variation. The introduction of different alkylthio or arylalkylthio moieties is typically achieved through the S-alkylation of a corresponding pyrimidine-thiol precursor. This reaction often involves treating the thiol with an appropriate alkyl halide in the presence of a base.

For instance, studies on related pyrimidine systems demonstrate the synthesis of 2-(benzylthio)pyrimidines by reacting 2-thiopyrimidines with benzyl (B1604629) halides. scirp.org This general methodology allows for the introduction of a wide array of thioether groups. Similarly, 2-thio-6-methyluracil derivatives have been successfully alkylated with various chlorobenzyl chlorides to yield the corresponding 2-benzylthio-substituted uracils, showcasing the versatility of this synthetic approach. nih.gov The reaction proceeds by generating a thiolate anion from the pyrimidine-thiol, which then acts as a nucleophile to displace the halide from the alkylating agent.

Table 1: Examples of Thioether Substituent Variation on Pyrimidine Scaffolds

| Precursor | Alkylating Agent | Resulting Substituent | Reference |

|---|---|---|---|

| 2-Thiopyrimidine | Benzyl Halide | 2-(Benzylthio) | scirp.org |

| 2-Thio-6-methyluracil | o-Chlorobenzyl chloride | 2-(o-Chlorobenzylthio) | nih.gov |

| 2-Thio-6-methyluracil | p-Chlorobenzyl chloride | 2-(p-Chlorobenzylthio) | nih.gov |

This table is interactive. Click on the headers to sort.

Modifications of the Nitro Group (e.g., replacement with other electron-withdrawing groups)

The nitro group at the C-5 position is a powerful electron-withdrawing group (EWG) that profoundly influences the reactivity of the pyrimidine ring. Its modification, most commonly through reduction, is a key strategy for creating derivatives with vastly different electronic properties. The reduction of an aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. This conversion changes the substituent's effect from strongly electron-withdrawing to electron-donating, thereby altering the molecule's chemical behavior.

Several reagents are effective for this purpose. Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or Raney nickel is a common method. wikipedia.org Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, provides a reliable alternative. wikipedia.orgreddit.com For substrates with other sensitive functional groups, milder conditions using reagents like sodium hydrosulfite or zinc dust with ammonium (B1175870) formate (B1220265) can be employed. wikipedia.orgresearchgate.net Beyond reduction to an amine, the nitro group can also be reduced to an intermediate hydroxylamine (B1172632) using reagents like zinc metal in aqueous ammonium chloride. wikipedia.org

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|

| H₂, Pd/C or Raney Ni | Amine (-NH₂) | wikipedia.org |

| Fe, H⁺ (e.g., Acetic Acid) | Amine (-NH₂) | wikipedia.org |

| SnCl₂, H⁺ (e.g., HCl) | Amine (-NH₂) | reddit.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | wikipedia.org |

This table is interactive. Click on the headers to sort.

Alterations to the Pyrimidine Ring System (e.g., different halogenation patterns, alternative substitution patterns)

Modifying the pyrimidine ring itself provides another avenue to novel analogs. This can involve changing the substitution pattern or introducing different functional groups, such as halogens.

A key example is the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine. This analog is prepared via a multi-step sequence starting from diethyl malonate, which undergoes nitration, cyclization with thiourea (B124793), methylation of the resulting thiol, and finally, chlorination of the 4,6-dihydroxy intermediate using a chlorinating agent like phosphorus oxychloride. google.com The resulting dichloro-analog is a versatile synthetic intermediate.

Another significant alteration involves replacing the groups at the C-4 and C-6 positions with amines. For example, the compound GS-39783, known chemically as N,N-Dicyclopentyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine, features two N-cyclopentylamino groups instead of thioether or chloro groups at these positions. wikipedia.org The synthesis of such compounds typically involves the nucleophilic displacement of a more reactive leaving group, such as a chloride, from the pyrimidine ring by the desired amine. Introducing an amino group at the C-5 position has also been explored in related pyrimidine structures to modulate biological activity. nih.gov

Comparative Reactivity and Selectivity Studies of Analogs

The reactivity of this compound and its analogs is dominated by the electronic influence of the substituents on the pyrimidine ring. The C-5 nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr) by withdrawing electron density, making the carbon atoms of the ring (particularly C-2, C-4, and C-6) electrophilic.

Analogs featuring chlorine atoms at the C-4 and C-6 positions, such as 4,6-dichloro-2-methylthio-5-nitropyrimidine, are exceptionally reactive towards nucleophiles. google.com Chlorine is an excellent leaving group, and its displacement by nucleophiles like amines, alkoxides, or thiolates allows for the straightforward synthesis of a wide variety of 4,6-disubstituted derivatives.

In contrast, the methylthio groups of the parent compound are less effective leaving groups than chlorine. However, they still activate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. The reactivity of the thioether groups themselves can also be exploited, for instance, through oxidation to sulfoxides or sulfones, which would dramatically increase their leaving group ability and further enhance the ring's susceptibility to nucleophilic substitution.

Studies on nitropyridines, which are electronically similar to nitropyrimidines, show that they can undergo Vicarious Nucleophilic Substitution (VNS), where a carbanion adds to an electron-deficient ring position (adjacent to the nitro group), followed by the elimination of a leaving group from the carbanion. nih.gov This suggests that the C-5 position of 5-nitropyrimidine (B80762) analogs, while lacking a leaving group itself, is highly activated and could be involved in complex reaction pathways.

Establishing Structure-Reactivity Relationships within the Compound Class

The systematic synthesis and study of these analogs allow for the establishment of clear structure-reactivity relationships. The chemical behavior of any given analog is a direct consequence of the interplay between the electronic and steric effects of its substituents.

Role of the Nitro Group : The C-5 nitro group is the principal activating group for nucleophilic reactions. Its strong electron-withdrawing nature is paramount. Replacing it with a less withdrawing group would decrease the ring's reactivity towards nucleophiles, while its reduction to an electron-donating amino group would completely switch the reactivity profile, deactivating the ring for SNAr reactions.